2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene
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Overview
Description
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene is an organic compound with the molecular formula C10H10BrF3O3. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methoxy-ethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene typically involves the bromination of 1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include benzene derivatives with additional oxygen-containing functional groups.
Reduction Reactions: The primary product is 1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene.
Scientific Research Applications
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying substitution and oxidation reactions.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and trifluoromethoxy group influence the electron density on the benzene ring, making it more susceptible to certain reactions. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the trifluoromethoxy group.
2-Bromo-1-(2-methoxyethoxy)benzene: Similar but without the trifluoromethoxy group.
4-Bromo-1-(2-methoxyethoxy)-2-trifluoromethoxybenzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(2-methoxyethoxy)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O3/c1-15-4-5-16-9-3-2-7(6-8(9)11)17-10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKNWXNMZJOICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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